Dodecyl (2S)-2-amino-3-methylbutanoate hydrochloride

Catalog No.
S14566012
CAS No.
41489-04-7
M.F
C17H36ClNO2
M. Wt
321.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecyl (2S)-2-amino-3-methylbutanoate hydrochlori...

CAS Number

41489-04-7

Product Name

Dodecyl (2S)-2-amino-3-methylbutanoate hydrochloride

IUPAC Name

dodecyl (2S)-2-amino-3-methylbutanoate;hydrochloride

Molecular Formula

C17H36ClNO2

Molecular Weight

321.9 g/mol

InChI

InChI=1S/C17H35NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-20-17(19)16(18)15(2)3;/h15-16H,4-14,18H2,1-3H3;1H/t16-;/m0./s1

InChI Key

CZUMCMZSVZKWJQ-NTISSMGPSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C(C)C)N.Cl

Isomeric SMILES

CCCCCCCCCCCCOC(=O)[C@H](C(C)C)N.Cl

Dodecyl (2S)-2-amino-3-methylbutanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It features a dodecyl chain, which is a long hydrophobic alkyl group, attached to an amino acid backbone. The compound is characterized by the presence of a hydrochloride salt, enhancing its solubility in water and making it suitable for various applications in biological and chemical contexts. Its structure can be represented as follows:

  • Molecular Formula: C15_{15}H31_{31}ClN\O2_2
  • Molecular Weight: 285.88 g/mol

The compound is notable for its potential use in drug delivery systems and as a surfactant due to its amphiphilic nature, combining hydrophobic and hydrophilic properties.

Typical of amino acids and esters. Some notable reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters, which may be used to modify the compound for specific applications.
  • Amidation: The amine group can react with carboxylic acids to form amides, which are important in medicinal chemistry.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.

These reactions are critical for synthesizing derivatives or modifying the compound for enhanced properties.

Dodecyl (2S)-2-amino-3-methylbutanoate hydrochloride exhibits several biological activities due to its amino acid structure:

  • Antimicrobial Properties: Compounds with long alkyl chains often show antimicrobial activity, making this compound potentially useful in formulations aimed at combating bacterial infections.
  • Cell Membrane Interaction: Its amphiphilic nature allows it to interact with cell membranes, which can influence cell permeability and transport mechanisms.
  • Potential as a Drug Carrier: The ability to encapsulate drugs within micelles formed by the dodecyl chain enhances drug solubility and bioavailability.

Several methods have been reported for synthesizing Dodecyl (2S)-2-amino-3-methylbutanoate hydrochloride:

  • Direct Amino Acid Derivatization: The amino acid precursor can be reacted with dodecanol under acidic conditions to form the desired ester.
  • Coupling Reactions: Utilizing coupling agents such as N,N'-dicyclohexylcarbodiimide, the dodecyl chain can be coupled to the amino acid in solution.
  • Hydrochloride Formation: The free base form of the compound can be converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

These methods allow for the efficient production of the compound while maintaining high yields and purity.

Dodecyl (2S)-2-amino-3-methylbutanoate hydrochloride has several applications across various fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis or as a formulation excipient.
  • Cosmetics: Its surfactant properties make it suitable for use in skin care products and hair conditioners.
  • Biotechnology: Employed in formulations for gene delivery systems due to its ability to form complexes with nucleic acids.

Research into the interactions of Dodecyl (2S)-2-amino-3-methylbutanoate hydrochloride focuses on its behavior in biological systems:

  • Cellular Uptake Studies: Investigating how effectively the compound facilitates drug delivery into cells.
  • Binding Affinity Assays: Assessing how well the compound interacts with specific receptors or enzymes.
  • Toxicity Evaluations: Understanding any potential cytotoxic effects associated with its use.

These studies are crucial for determining the safety and efficacy of the compound in practical applications.

Dodecyl (2S)-2-amino-3-methylbutanoate hydrochloride shares similarities with several other compounds, particularly those derived from amino acids or possessing long alkyl chains. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-amino-3-methylbutanoate hydrochlorideEthyl group instead of dodecylShorter alkyl chain; higher volatility
Methyl 2-amino-3-methylbutanoate hydrochlorideMethyl group instead of dodecylMore polar; used primarily in pharmaceutical applications
DodecylamineSimple amine with dodecyl chainLacks carboxylic acid functionality
Dodecyl sulfateSulfate ester of dodecylStrong surfactant properties; used extensively in detergents

Dodecyl (2S)-2-amino-3-methylbutanoate hydrochloride is unique due to its specific combination of an amino acid structure with a long hydrophobic chain, providing it distinct biochemical properties that enable diverse applications not fully matched by other similar compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

321.2434571 g/mol

Monoisotopic Mass

321.2434571 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-10

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